Octyl 2-furoate

Description

Contextualization within Furanic Ester Chemistry

Furanic esters, including octyl 2-furoate, are a class of compounds characterized by a furan (B31954) ring attached to an ester group. ontosight.ai The furan ring is a five-membered aromatic heterocycle containing four carbon atoms and one oxygen atom. ontosight.ai This structural feature imparts unique chemical properties to these esters, influencing their reactivity and utility in various applications. sigmaaldrich.com

The chemistry of furanic esters is a significant area of study, with research exploring their synthesis and applications. For instance, furan-2-carboxylic acid N-hydroxysuccinimide ester is noted for its ability to form stable amide bonds, making it valuable in bioconjugation. sigmaaldrich.com Other research has focused on the synthesis of furan-2-acetic esters through methods like palladium-catalyzed oxidative carbonylation. acs.org Furan dicarboxylic acid esters (DAFs) have also been synthesized from biomass and investigated for their potential as plasticizers. acs.org

Significance in Sustainable Chemistry and Biomass Valorization Research

This compound and other furan derivatives are gaining attention in the fields of sustainable chemistry and biomass valorization. Biomass, particularly from sources like lignocellulose and marine biomass, can be converted into platform chemicals such as furfural (B47365). acs.orgmdpi.comacs.org Furfural, in turn, can be transformed into a variety of value-added chemicals, including furoic acid and its esters. mdpi.comresearchgate.net

The synthesis of n-alkyl 2-furoates, including this compound, using green chemistry principles has been explored. conicet.gov.arresearchgate.net These methods aim to be more environmentally friendly, for example, by using bio-based alcohols and catalysts under solvent-free conditions. acs.orgresearchgate.net Such approaches align with the goals of sustainable chemistry to reduce reliance on fossil fuels and develop greener industrial processes. acs.org The production of furoate esters from biomass-derived furfural is considered a key route in the valorization of xyloses, a type of sugar found in biomass. mdpi.com

Scope and Research Objectives for this compound Investigation

The investigation of this compound encompasses several key research objectives. A primary focus is on its synthesis, particularly through sustainable and efficient methods. This includes the esterification of furoic acid with octanol, often employing green catalysts and reaction conditions. researchgate.netacs.org

Another significant area of research is the characterization of its chemical and physical properties. This data is essential for understanding its behavior and potential applications. Furthermore, research is directed towards exploring its utility in various fields. For instance, its properties make it a candidate for use as a flavoring agent, in cosmetic formulations, and as an intermediate in the synthesis of other chemical compounds. chemimpex.com There is also growing interest in its potential as a bioactive compound, including its use in developing new antifouling agents for marine applications. conicet.gov.arresearchgate.net

Interactive Data Table: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C13H20O3 | naturalproducts.netthegoodscentscompany.com |

| Molecular Weight | 224.30 g/mol | chemimpex.comthegoodscentscompany.com |

| Appearance | Colorless to almost clear liquid | chemimpex.comthegoodscentscompany.com |

| Boiling Point | 126.00 to 127.00 °C @ 1.00 mm Hg | thegoodscentscompany.com |

| Specific Gravity | 0.98800 @ 25.00 °C | thegoodscentscompany.com |

| Flash Point | > 212.00 °F (> 100.00 °C) | thegoodscentscompany.com |

| Water Solubility | 5.843 mg/L @ 25 °C (estimated) | thegoodscentscompany.com |

| logP (o/w) | 4.669 (estimated) | thegoodscentscompany.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

octyl furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O3/c1-2-3-4-5-6-7-10-16-13(14)12-9-8-11-15-12/h8-9,11H,2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVTHGLPXSATJHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

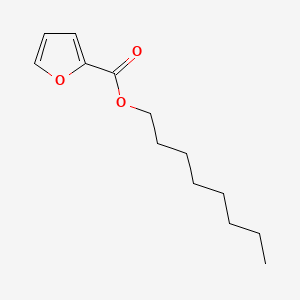

CCCCCCCCOC(=O)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192503 | |

| Record name | Octyl 2-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale straw liquid; sweet fruity heavy odour | |

| Record name | Octyl 2-furoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/716/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

126.00 to 127.00 °C. @ 1.00 mm Hg | |

| Record name | Octyl 2-furoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037726 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; miscible in fat, miscible (in ethanol) | |

| Record name | Octyl 2-furoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/716/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.984-0.990 | |

| Record name | Octyl 2-furoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/716/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

39251-88-2 | |

| Record name | Octyl 2-furoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39251-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl 2-furoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039251882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl 2-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl 2-furoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTYL 2-FUROATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FO88UQ934J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Octyl 2-furoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037726 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Reaction Pathways of Octyl 2 Furoate

Conventional Esterification Routes for Octyl 2-Furoate Synthesis

The most common and traditional method for synthesizing this compound is through the direct esterification of 2-furoic acid with n-octanol. This approach is a well-established chemical transformation.

To maximize the production of this compound, optimization of various reaction parameters is crucial. Key factors that influence the reaction yield include temperature, the molar ratio of reactants, and the amount of catalyst used.

Research has shown that for the sulfuric acid-catalyzed esterification of furoic acid and n-octanol, a reaction temperature of 140 °C is effective. google.com In one specific procedure, a molar excess of furoic acid (1.2 equivalents) relative to n-octanol (1 equivalent) was used, with sulfuric acid added at 1 mol% with respect to the alcohol. google.com This reaction was allowed to proceed for 4-5 hours until the n-octanol was completely consumed, resulting in a crude product yield of 90% after initial workup. google.com Further purification can be achieved through distillation under vacuum with activated charcoal. google.com The use of a Dean-Stark apparatus connected to a vacuum line can also be employed to efficiently remove the water generated, pushing the reaction to completion. acs.org

| Parameter | Value |

|---|---|

| Reactant 1 | n-Octanol |

| Reactant 2 | Furoic Acid |

| Molar Ratio (Furoic Acid:n-Octanol) | 1.2 : 1 |

| Catalyst | Sulfuric Acid |

| Catalyst Loading | 1 mol% (relative to n-octanol) |

| Temperature | 140 °C |

| Reaction Time | 4-5 hours |

| Crude Yield | 90% |

Acid-Catalyzed Esterification of Furoic Acid and n-Octanol

Green Chemistry Approaches to this compound Production

In response to the environmental concerns associated with traditional catalysts like sulfuric acid, green chemistry principles have been applied to the synthesis of this compound. aip.orgconicet.gov.ar These methods focus on using reusable catalysts and alternative reaction pathways to create a more sustainable process.

Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, reusability, and reduced corrosiveness. aip.orgarkat-usa.org Preyssler-type heteropolyacids (HPAs), such as H₁₄[NaP₅W₃₀O₁₁₀], have emerged as highly efficient and environmentally friendly catalysts for esterification reactions. aip.orgarkat-usa.org These catalysts are known for their strong Brønsted acidity, high thermal stability, and hydrolytic stability. aip.orgarkat-usa.org

In the synthesis of n-alkyl 2-furoates, including this compound, the Preyssler catalyst has been successfully employed. researchgate.net The reaction involves heating a mixture of 2-furoic acid, the respective alcohol (n-octanol), and the Preyssler catalyst. researchgate.net For example, a reaction conducted at 120°C for 10 hours demonstrated the effectiveness of this catalyst. researchgate.net A key benefit of the Preyssler catalyst is its reusability; it can be recovered after the reaction and used in subsequent batches with minimal loss of activity. aip.orgresearchgate.net Other solid acid catalysts, such as zirconia modified with tungstophosphoric acid, have also been shown to be active and reusable for the synthesis of alkyl 2-furoates, further promoting environmentally benign procedures. researchgate.net

| Parameter | Value |

|---|---|

| Catalyst | Preyssler Heteropolyacid |

| Reactants | 2-Furoic Acid, n-Alkyl Alcohols (including n-octanol) |

| Temperature | 120 °C |

| Reaction Time | 10 hours |

| Key Advantage | Catalyst is heterogeneous, stable, and reusable |

An alternative green route to alkyl furoates involves the oxidative esterification of furfural (B47365). mdpi.comresearchgate.net Furfural is a key biomass-derived platform chemical, and its direct conversion to esters presents a more atom-economical pathway than starting from furoic acid. mdpi.commdpi.com This process typically uses the alcohol, such as n-octanol, as both a reactant and a solvent. mdpi.com

Gold nanoparticles supported on various metal oxides have proven to be highly effective catalysts for this transformation. mdpi.comresearchgate.netmdpi.com Specifically, gold nanoparticles immobilized on alkaline-earth metal oxides like MgO have shown high activity and selectivity. mdpi.com The basic sites on the support surface are believed to favor the formation of the ester and prevent the creation of acetal (B89532) by-products. mdpi.com Studies have demonstrated that this method can achieve high yields of various alkyl furoates, including n-butyl furoate (94% yield), and the catalyst can be reused for multiple cycles without significant loss of activity. mdpi.comsemanticscholar.org This pathway avoids the use of strong, corrosive acids and represents a more sustainable and efficient process for producing this compound from a renewable feedstock. mdpi.comunito.it

Heterogeneous Catalysis for Sustainable Esterification (e.g., Preyssler Catalyst Applications)

Advanced Synthetic Strategies for this compound and Its Derivatives

Beyond direct esterification, advanced strategies have been developed for the synthesis of this compound derivatives, which can possess unique properties. One notable example is the synthesis of sulfonated octyl furoate.

The synthesis of sulfonated octyl furoate begins with the production of octyl furoate itself, as previously described. google.comacs.org The subsequent step involves the sulfonation of the furan (B31954) ring. In a typical procedure, the prepared octyl furoate is dissolved in a dry solvent like chloroform. google.com Chlorosulfonic acid is then added to the solution. google.com The reaction proceeds, producing the sulfonated product and hydrogen chloride gas as a byproduct, which is vented. google.com The completion of the reaction can be monitored using techniques like ¹H NMR spectroscopy to confirm the full conversion of the starting ester. google.com This two-step process—esterification followed by sulfonation—yields a sulfonated anionic surfactant derived from a bio-based precursor. acs.orgresearchgate.net

Strategies for Functional Group Manipulation (e.g., selective deprotection of ester and acetal functions)

The strategic manipulation of functional groups is a cornerstone of modern organic synthesis, enabling the construction of complex molecules from simpler precursors. In the context of furan derivatives, such as this compound, the selective protection and deprotection of ester and acetal functionalities are critical for achieving desired chemical transformations.

Acetalization is a common strategy to protect carbonyl groups in furan compounds. acs.org This process involves the reaction of a carbonyl compound with an alcohol to form an acetal, which is stable under various nucleophilic and alkaline conditions. acs.org The formation of acetals is a reversible reaction, and deprotection can be achieved through hydrolysis in the presence of Brønsted or Lewis acids. acs.orgtue.nl The efficiency of deprotection is often enhanced by using an excess of water or by removing the alcohol as it is formed. acs.orgtue.nl For instance, the deprotection of silyl (B83357) ethers, a related protecting group, can be selectively achieved using fluorosilicic acid. acs.org

The stability of the resulting acetal is dependent on the alcohol used for its formation, allowing for tunable properties. tue.nl For example, acetalized 5-hydroxymethylfurfural (B1680220) (HMF) has been shown to be a stable intermediate in the synthesis of 2,5-furandicarboxylic acid (FDCA) and its derivatives. tue.nl The acetal group can be selectively removed after other transformations have been carried out on the molecule. tue.nl

Ester groups, such as the one present in this compound, can also be selectively manipulated. The hydrolysis of furoate esters, for example, yields 2-furoic acid and the corresponding alcohol. inchem.org This reaction is typically catalyzed by carboxylesterases. inchem.org In synthetic chemistry, the cleavage of esters can be achieved under acidic or basic conditions. For instance, Amberlyst-15, a strongly acidic ion-exchange resin, has been used for the mild and selective methyl esterification of aliphatic carboxylic acids. arkat-usa.org However, this catalyst is less effective for aromatic carboxylic acids at room temperature. arkat-usa.org

The selective reduction of esters to aldehydes is another important transformation. This can be achieved using specific reagents like fiddler crab-type boranes, which have shown the ability to partially reduce esters, including those with furan rings, to their corresponding acetals. acs.org These acetals can then be readily converted to aldehydes. acs.org

Exploration of Novel Catalytic Systems for Furoate Esterification

The synthesis of furoate esters, including this compound, is most commonly achieved through the esterification of 2-furoic acid or the oxidative esterification of furfural. The development of novel and efficient catalytic systems is a key area of research to improve the sustainability and efficiency of these processes.

Direct Esterification of 2-Furoic Acid:

A straightforward method for synthesizing this compound involves the direct esterification of 2-furoic acid with octanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid. google.com One documented procedure involves heating a mixture of 1-octanol, 2-furoic acid, and sulfuric acid at 140°C, resulting in a 90% yield of the crude product. google.com Other catalysts, such as the Preyssler-type heteropolyacid (H₁₄[NaP₅W₃₀O₁₁₀]), have also been employed for the synthesis of n-alkyl 2-furoates, including butyl, hexyl, and this compound. researchgate.net This catalyst offers a greener alternative, and the reaction is carried out at 120°C for 10 hours. researchgate.net

Oxidative Esterification of Furfural:

An alternative and increasingly studied route is the oxidative esterification of furfural, a biomass-derived aldehyde. mdpi.comconicet.gov.ar This process combines the oxidation of the aldehyde group and esterification with an alcohol in a single step. Gold-based catalysts have emerged as highly promising for this transformation due to their high activity and selectivity, even in the absence of a base co-catalyst. mdpi.commdpi.com

Several studies have investigated the influence of the support material on the performance of gold catalysts. Supports such as titania (TiO₂), zirconia (ZrO₂), and ceria (CeO₂) have been explored. mdpi.comunito.it Gold supported on zirconia (Au/ZrO₂) has demonstrated excellent catalytic performance, achieving 100% conversion of furfural and 100% selectivity to methyl 2-furoate under relatively mild conditions (120°C and 6 bar). mdpi.com The high dispersion of gold clusters on the support is believed to be crucial for activating molecular oxygen and enhancing catalytic activity. unito.it

To address the issue of catalyst deactivation due to the aggregation of gold nanoparticles, researchers have developed strategies such as coating the gold nanoparticles with a thin layer of silica (B1680970) (SiO₂). mdpi.com This Au@SiO₂/ZA catalyst has shown excellent stability in the oxidative esterification of furfural. mdpi.com Other novel catalytic systems include those based on cobalt and palladium, often used in conjunction with a base. mdpi.com

Microwave-assisted synthesis represents another innovative approach. Studies have shown that the tandem oxidation-esterification of furfural with methanol (B129727) can proceed efficiently under microwave irradiation even in the absence of a catalyst, although the choice of oxidant is critical. conicet.gov.ar

Table 1: Comparison of Catalytic Systems for Furoate Esterification

| Catalyst | Substrate | Alcohol | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| Sulfuric Acid | 2-Furoic Acid | 1-Octanol | This compound | High yield (90%) at 140°C. | google.com |

| Preyssler Catalyst | 2-Furoic Acid | n-Alcohols | n-Alkyl 2-furoates | Green catalyst, reaction at 120°C. | researchgate.net |

| Au/ZrO₂ | Furfural | Methanol | Methyl 2-furoate | 100% conversion and selectivity at 120°C. | mdpi.com |

| Au@SiO₂/ZA | Furfural | Methanol | Methyl 2-furoate | Excellent stability due to silica coating. | mdpi.com |

| None (Microwave) | Furfural | Methanol | Methyl 2-furoate | Catalyst-free synthesis under microwave irradiation. | conicet.gov.ar |

Multi-Step Synthesis of Related Furan Derivatives (e.g., Furan Dicarboxylate Esters)

The synthesis of furan dicarboxylate esters, which are structurally related to this compound, often involves multi-step reaction pathways starting from biomass-derived platform molecules. These esters are valuable as bio-based plasticizers and monomers for polymers. nih.govrsc.org

A common precursor for furan-2,5-dicarboxylic acid (FDCA) and its esters is galactaric acid, which can be derived from marine biomass. nih.gov One approach involves a one-pot, multi-step reaction of galactaric acid with an alcohol under acidic conditions. nih.gov For example, reacting galactaric acid with 1-butanol (B46404) in the presence of sulfuric acid and p-xylene (B151628) at 160°C can yield furan dicarboxylate esters. nih.gov Interestingly, the formation of a 2-furoate product has been observed in this reaction, providing insights into the reaction mechanism. nih.gov

Another strategy for synthesizing FDCA is the carboxylation of furan-2-carboxylic acid using carbon dioxide as an electrophile. arkat-usa.orgresearchgate.net This reaction is typically carried out under strongly basic conditions using lithium diisopropylamide (LDA) at low temperatures, followed by acidification. arkat-usa.orgresearchgate.net The resulting FDCA can then be esterified to produce the corresponding diesters. For instance, furan-2,5-dicarboxylic acid dimethyl ester can be prepared by reacting FDCA with methanol in the presence of trimethylsilyl (B98337) chloride. arkat-usa.org

The synthesis of FDCA esters can also be achieved through a two-step procedure from galactaric acid. rsc.org First, galactaric acid is converted to FDCA using a sulfonic acid catalyst. The subsequent esterification with an alcohol, such as ethanol, yields the diethyl ester. rsc.org Heteropolyacids have also been used for the direct synthesis of dibutyl 2,5-furandicarboxylate from galactaric acid. rsc.org

More complex synthetic routes can involve the protection of functional groups. For example, in the synthesis of furan dicarboxylate esters from 5-hydroxymethylfurfural (HMF), the reactive formyl group can be protected by acetalization. researchgate.net The protected HMF can then be selectively oxidized to the corresponding carboxylic acid, followed by deprotection and esterification. researchgate.net

Table 2: Multi-Step Synthesis of Furan Dicarboxylate Esters

| Starting Material | Key Reagents | Intermediate/Product | Key Features | Reference |

|---|---|---|---|---|

| Galactaric Acid | Alcohol, H₂SO₄, p-xylene | Furan dicarboxylate esters | One-pot synthesis from biomass-derived acid. | nih.gov |

| Furan-2-carboxylic Acid | LDA, CO₂, Methanol, TMSCl | Furan-2,5-dicarboxylic acid dimethyl ester | Regioselective carboxylation followed by esterification. | arkat-usa.orgresearchgate.net |

| Galactaric Acid | Sulfonic acid, Ethanol | Diethyl 2,5-furandicarboxylate | Two-step process involving FDCA formation. | rsc.org |

| 5-Hydroxymethylfurfural | 1,3-Propanediol, Au catalyst | Furan-2,5-dicarboxylic acid | Acetal protection of the formyl group. | researchgate.net |

Advanced Spectroscopic and Analytical Characterization of Octyl 2 Furoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of atoms, their connectivity, and spatial arrangement. For octyl 2-furoate, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are employed to confirm its molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analyses

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The spectrum is characterized by distinct signals corresponding to the protons of the furan (B31954) ring and the octyl chain.

The furan ring protons exhibit characteristic chemical shifts in the downfield region of the spectrum due to the aromaticity and the electron-withdrawing effect of the ester group. Specifically, the proton at the C5 position (adjacent to the oxygen atom) typically appears as a doublet of doublets, as does the proton at the C3 position. The proton at the C4 position usually presents as a multiplet.

The protons of the octyl chain appear in the upfield region. The methylene (B1212753) protons adjacent to the ester oxygen (O-CH₂) are shifted downfield compared to the other methylene groups due to the deshielding effect of the oxygen atom. These typically appear as a triplet. The subsequent methylene groups along the chain produce a complex multiplet, while the terminal methyl group (CH₃) characteristically appears as a triplet.

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Furan Ring H-5 | ~7.6 | dd |

| Furan Ring H-3 | ~7.2 | dd |

| Furan Ring H-4 | ~6.5 | m |

| O-CH₂ (octyl) | ~4.3 | t |

| (CH₂)₆ (octyl) | ~1.7-1.3 | m |

| CH₃ (octyl) | ~0.9 | t |

| Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. |

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analyses

The ¹³C NMR spectrum of this compound complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives rise to a distinct signal.

The carbonyl carbon of the ester group is highly deshielded and appears at the lowest field, typically in the range of 158-160 ppm. The carbons of the furan ring also have characteristic chemical shifts in the downfield region. The carbon atom attached to the ester group (C2) and the carbon atom adjacent to the ring oxygen (C5) are the most deshielded among the furan carbons.

The carbon atoms of the octyl chain appear in the upfield region of the spectrum. The carbon of the methylene group attached to the ester oxygen (O-CH₂) is the most deshielded of the alkyl carbons. The other methylene carbons of the chain show signals in a narrower range, while the terminal methyl carbon is the most shielded and appears at the highest field.

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

| C=O (ester) | ~159 |

| Furan Ring C-2 | ~145 |

| Furan Ring C-5 | ~147 |

| Furan Ring C-3 | ~118 |

| Furan Ring C-4 | ~112 |

| O-CH₂ (octyl) | ~65 |

| (CH₂)₆ (octyl) | ~32, 29, 26, 23 |

| CH₃ (octyl) | ~14 |

| Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. |

Mass Spectrometry (MS) for Molecular Fingerprinting and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, which has a molecular weight of 224.30 g/mol , MS is crucial for confirming its identity and assessing its purity. sigmaaldrich.com

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 224. The fragmentation pattern provides a unique "fingerprint" of the molecule. Key fragmentation pathways for esters often involve cleavage of the bonds adjacent to the carbonyl group. libretexts.orgchemguide.co.uk

Common fragments for this compound would include the furanoyl cation (m/z 95) resulting from the cleavage of the ester bond, and a peak corresponding to the octyl cation (m/z 113). nih.gov The loss of the octyl group as a radical would also lead to the prominent furanoyl cation. Further fragmentation of the furan ring and the octyl chain would produce a series of smaller ions, creating a complex and characteristic mass spectrum. The base peak, the most intense peak in the spectrum, is often the furanoyl cation at m/z 95, indicating its relative stability. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the ester and furan functionalities.

A strong, sharp absorption band is typically observed in the region of 1720-1740 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester carbonyl group. The C-O stretching vibrations of the ester group usually appear as two bands in the fingerprint region, typically around 1290 cm⁻¹ and 1120 cm⁻¹.

The furan ring also gives rise to several characteristic absorptions. These include C-H stretching vibrations above 3100 cm⁻¹, C=C stretching vibrations in the region of 1500-1600 cm⁻¹, and various ring stretching and bending vibrations at lower wavenumbers. The C-O-C stretching of the furan ring can also be observed. Shifting of the carbonyl absorption band can occur when the molecule interacts with other substances, such as in a polymer matrix. researchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Furan C-H Stretch | >3100 |

| Alkyl C-H Stretch | 2850-3000 |

| Ester C=O Stretch | 1720-1740 |

| Furan C=C Stretch | 1500-1600 |

| Ester C-O Stretch | 1100-1300 |

| Note: Wavenumbers are approximate and can vary based on the sample phase (e.g., liquid, vapor) and instrument. |

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification. Gas chromatography is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a highly effective tool for the analysis of this compound in various samples, including food and beverages. mdpi.comscielo.brmdpi.com

In a GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification.

As the separated components elute from the GC column, they enter the mass spectrometer, which provides mass spectral data for each component. This allows for positive identification by comparing the obtained mass spectrum with a library of known spectra. nih.gov The NIST Mass Spectrometry Data Center contains reference spectra for this compound. nih.gov

GC-MS can be used for both qualitative and quantitative analysis. For quantification, an internal standard is often used to improve the accuracy and precision of the measurement. This powerful technique is widely employed in quality control to ensure the purity of this compound and to determine its concentration in various products.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. Reversed-phase HPLC (RP-HPLC) is the most common modality, leveraging the nonpolar nature of the octyl chain for effective separation.

Detailed research findings indicate that this compound can be effectively analyzed using an RP-HPLC method with a straightforward mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric or formic acid. innovatechlabs.com The method is scalable, allowing for its use in both analytical quantification and preparative separation for isolating impurities. innovatechlabs.com For related furoate esters, such as mometasone (B142194) furoate, C8 and C18 columns are standard, providing excellent separation from other compounds and degradation products. numberanalytics.comnumberanalytics.com

The selection of the stationary phase is critical. A Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity, has been specifically cited for the analysis of this compound. innovatechlabs.com More broadly for furoate esters, octylsilyl (C8) and octadecylsilyl (C18) bonded to porous silica (B1680970) particles are widely employed. numberanalytics.combiolinscientific.com These hydrophobic stationary phases interact with the nonpolar octyl group of the analyte, leading to its retention.

The mobile phase typically consists of a mixture of an organic solvent and water. Acetonitrile is frequently the organic modifier of choice, often mixed with water in ratios ranging from 50:50 to 70:30 (v/v). numberanalytics.comphi.com The use of buffers, such as ammonium (B1175870) acetate (B1210297), can help to control pH and improve peak shape, especially in complex matrices. numberanalytics.com Detection is most commonly achieved using a UV-Vis detector, with the wavelength set near the absorbance maximum of the furoate ring, typically around 240-250 nm. numberanalytics.comnumberanalytics.com

The following interactive data table summarizes typical HPLC conditions used for the analysis of furoate esters, providing a framework for methodologies applicable to this compound.

| Parameter | This compound Analysis | Mometasone Furoate Analysis (Example 1) | Mometasone Furoate Analysis (Example 2) |

| Column | Newcrom R1 innovatechlabs.com | Cogent Bidentate C8™ numberanalytics.com | Symmetry C8 numberanalytics.com |

| Particle Size | 3 µm (for UPLC) innovatechlabs.com | 2.2 µm numberanalytics.com | 5 µm numberanalytics.com |

| Dimensions | Not specified | 2.1 x 50mm numberanalytics.com | 150 x 3.9 mm numberanalytics.com |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid innovatechlabs.com | 50:50 DI Water / Acetonitrile (v/v) numberanalytics.com | 55:45 Acetonitrile / 1.5% Ammonium Acetate (pH 3.8) numberanalytics.com |

| Flow Rate | Not specified | 0.3 mL/min numberanalytics.com | 1.0 mL/min numberanalytics.com |

| Detection | Mass-Spec (MS) compatible (with formic acid) innovatechlabs.com | UV @ 248 nm numberanalytics.com | UV @ 240 nm numberanalytics.com |

| Injection Vol. | Not specified | 2 µL numberanalytics.com | Not specified |

| Temperature | Not specified | Not specified | 40 °C thermofisher.com |

Advanced Spectroscopic Methods for Surface and Film Characterization of Furoate Derivatives

When this compound is used in applications such as coatings or surface treatments, its efficacy is governed by the properties of the resulting film. Advanced spectroscopic techniques are employed to probe the nanoscale characteristics of these surfaces.

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) is a highly sensitive, real-time technique used to study the formation of thin films and molecular interactions at surfaces. biolinscientific.comnanoscience.com The method utilizes a piezoelectric quartz crystal sensor that oscillates at a specific resonance frequency. When a thin film, such as one made of this compound, adsorbs onto the sensor surface, the resonance frequency decreases. This change in frequency (Δf) is directly proportional to the added mass, allowing for quantification of film deposition at the nanogram level. nanoscience.comncsu.edu

Simultaneously, QCM-D measures the energy dissipation (ΔD) of the sensor's oscillation. biolinscientific.com The dissipation factor provides information about the viscoelastic properties of the adsorbed layer. A rigid, elastic film will exhibit a low ΔD, whereas a soft, viscous film (like many hydrated polymer layers) will show a high ΔD. nanoscience.com

For a furoate derivative like this compound, QCM-D could be used to:

Monitor Film Formation: Track the real-time adsorption of the ester onto a substrate from a solution, determining the rate and extent of film growth.

Analyze Structural Properties: By analyzing both Δf and ΔD, one can infer the structural nature of the this compound film. For example, a transition from a highly hydrated state to a more compact, collapsed state would be observable as a decrease in both mass and dissipation. biolinscientific.com

Study Interactions: Investigate the interaction of the furoate-coated surface with other molecules, such as proteins or foulants in a marine environment, by monitoring subsequent changes in mass and viscoelasticity. nih.govnih.gov

This technique is particularly powerful for analyzing hydrated or soft-matter films, making it suitable for studying furoate ester coatings under various environmental conditions. researchgate.net

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive technique for determining the elemental composition and chemical bonding states of the top 1-10 nanometers of a material's surface. thermofisher.comcarleton.edu This makes it exceptionally well-suited for the chemical characterization of thin films of furoate derivatives. diva-portal.orgrockymountainlabs.com

The process involves irradiating the sample surface with a beam of X-rays, which causes the emission of core-level electrons. phi.com The kinetic energy of these photoelectrons is measured, and their binding energy is calculated. The binding energy is unique to each element and its specific chemical environment, providing a fingerprint of the surface chemistry. cea.fr

For a film of this compound (C₁₃H₂₀O₃), XPS analysis would provide:

Elemental Composition: A survey scan would detect the presence of carbon and oxygen, and their relative atomic concentrations on the surface can be quantified. This is crucial for confirming the purity of the film and detecting any surface contaminants. rockymountainlabs.com

Chemical State Information: High-resolution scans of the C 1s and O 1s regions would yield detailed information about the chemical bonding. The C 1s spectrum could be deconvoluted to identify carbons in different environments: C-C/C-H bonds in the furan ring and octyl chain, C-O bonds of the ester and ether, and the O=C-O of the ester group. Similarly, the O 1s spectrum would distinguish between the carbonyl oxygen (C=O) and the single-bonded ether/ester oxygen (C-O). This level of detail confirms the chemical integrity of the furoate ester at the surface. Research on other furoate derivatives has demonstrated the utility of XPS in this capacity. doria.fiad-astra.ro

XPS can also be combined with ion sputtering to perform depth profiling, progressively removing surface layers to analyze the chemical composition as a function of depth within the film. phi.com

Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM)

To understand the physical structure and topography of a surface coated with this compound, microscopic imaging techniques are indispensable. Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) provide complementary information about the surface morphology.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique that generates a 3D topographical map of a surface. oxinst.com A sharp tip mounted on a flexible cantilever is scanned across the sample, and the deflection of the cantilever due to forces between the tip and the surface is measured. oxinst.com AFM is invaluable for characterizing thin films and can be used to determine: fz-juelich.de

Surface Roughness: Quantitative data such as the root-mean-square (RMS) roughness can be calculated from the topography image.

Surface Features: It can visualize the nanoscale features of the film, such as grain structure, pinholes, or aggregates, which can influence the coating's performance. researchgate.net

Film Homogeneity: Assess the uniformity and completeness of the coating coverage on the substrate. Studies on other organic ester films have used AFM to characterize film thickness and morphology. researchgate.netshimadzu.com

Scanning Electron Microscopy (SEM) provides high-resolution, two-dimensional images of a sample's surface. It operates by scanning a focused beam of electrons onto the surface and detecting the signals from secondary or backscattered electrons. libretexts.org SEM is particularly useful for:

Morphological Analysis: Imaging the surface texture, shape, and size of features on the this compound film. numberanalytics.comresearchgate.net It can reveal cracks, pores, or other defects over a larger area than is typically scanned with AFM.

Cross-Sectional Analysis: When applied to a cross-section of a coated sample, SEM can be used to measure the thickness of the film. researchgate.net

Elemental Contrast: Using a backscattered electron detector (BSED), SEM can provide qualitative compositional contrast, highlighting areas with different atomic numbers. libretexts.org

Together, AFM and SEM provide a comprehensive picture of the surface topography and microstructure of this compound films, which are critical parameters for applications ranging from protective coatings to antifouling surfaces. mdpi.comdntb.gov.ua

Mechanistic Investigations of Reactions Involving Octyl 2 Furoate

Elucidation of Hydrolysis Mechanisms in Biological and Chemical Systems

The cleavage of the ester bond in octyl 2-furoate, a process known as hydrolysis, can be initiated through both biological and chemical pathways. This reaction results in the formation of 2-furoic acid and 1-octanol. inchem.orglibretexts.org

In biological systems, the hydrolysis of furoate esters like this compound is primarily an enzymatic process. inchem.org It is catalyzed by a class of enzymes known as carboxylesterases or simply esterases. inchem.orgpearson.com These enzymes are ubiquitous in nature and play a crucial role in the metabolism of various esters. The mechanism involves the enzyme's active site, which facilitates the nucleophilic attack of a water molecule on the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release the alcohol (1-octanol) and the carboxylate (2-furoate), regenerating the enzyme for another catalytic cycle. pearson.comnih.gov Specifically, A-esterases are noted as the most significant type for this transformation. inchem.org This enzymatic hydrolysis is a key metabolic pathway for furoate esters found in various organisms. inchem.orgeuropa.eu

In chemical systems, hydrolysis is typically catalyzed by either an acid or a base.

Acid-Catalyzed Hydrolysis : This reaction is the reverse of Fischer esterification. libretexts.org The mechanism begins with the protonation of the carbonyl oxygen of the ester by a strong acid catalyst, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following a proton transfer, the alkoxy group (-O-octyl) is eliminated as 1-octanol. The final step is the deprotonation of the carbonyl oxygen to yield 2-furoic acid and regenerate the acid catalyst. This reaction is reversible and typically requires an excess of water to drive the equilibrium towards the products. libretexts.org

Base-Catalyzed Hydrolysis (Saponification) : When a base, such as sodium hydroxide (B78521), is used, the hydrolysis is an irreversible process called saponification. libretexts.org The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the octan-1-olate anion as the leaving group. This alkoxide is a strong base and immediately deprotonates the newly formed 2-furoic acid, creating the carboxylate salt (sodium 2-furoate) and 1-octanol. Because the final deprotonation step is essentially irreversible, the entire reaction goes to completion. libretexts.org

Studies on the Sulfonation Reaction Mechanism of this compound

The sulfonation of this compound is a key reaction for producing bio-based anionic surfactants. acs.orgresearchgate.net The reaction involves electrophilic aromatic substitution on the furan (B31954) ring. The furan ring is an electron-rich heterocycle, making it susceptible to attack by strong electrophiles.

The mechanism proceeds as follows:

Generation of the Electrophile : A strong sulfonating agent is required. While fuming sulfuric acid (H₂SO₄/SO₃) is a common agent, research has shown the use of chlorosulfonic acid (CSA) for the sulfonation of alkyl furoates. acs.orgresearchgate.netsaskoer.ca The active electrophile is typically sulfur trioxide (SO₃) or a related cationic species like HSO₃⁺. saskoer.ca

Electrophilic Attack : The π-electron system of the furan ring acts as a nucleophile and attacks the electrophilic sulfur atom of the sulfonating agent. This attack preferentially occurs at the C5 position (the carbon adjacent to the oxygen and opposite the ester group), which is the most activated position for electrophilic substitution in 2-substituted furans. This step disrupts the aromaticity of the furan ring and forms a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion.

Deprotonation : A base in the reaction mixture, which could be water or the conjugate base of the acid used, removes the proton from the C5 carbon. saskoer.ca This step restores the aromaticity of the furan ring, resulting in the formation of sulfonated octyl furoate. acs.orgresearchgate.net

Kinetic studies on the sulfonation of octyl furoate with chlorosulfonic acid have demonstrated that the reaction rate is highly dependent on temperature. For instance, increasing the temperature significantly accelerates the conversion to the sulfonated product. acs.org

Catalytic Mechanism Pathways in Furoate Synthesis and Transformation

The primary pathway for synthesizing this compound is the esterification of 2-furoic acid with 1-octanol. This transformation can be achieved through various catalytic mechanisms.

Acid Catalysis : The reaction can be catalyzed by mineral acids like sulfuric acid (H₂SO₄) or solid acid catalysts such as tungstophosphoric acid supported on zirconia. acs.orgresearchgate.net The mechanism is the reverse of acid-catalyzed hydrolysis (Fischer esterification). The acid catalyst protonates the carbonyl oxygen of 2-furoic acid, enhancing its electrophilicity. The alcohol (1-octanol) then performs a nucleophilic attack on the carbonyl carbon, leading to a tetrahedral intermediate. After proton transfers and the elimination of a water molecule, the ester is formed. acs.org The use of a Dean-Stark apparatus is common to remove the water produced and drive the reaction to completion. acs.org

Enzymatic Catalysis : Lipases, particularly immobilized forms like Candida antarctica lipase (B570770) B (CAL-B), are highly effective biocatalysts for this esterification. researchgate.netresearchgate.net The catalytic cycle involves the formation of an acyl-enzyme intermediate. The serine residue in the lipase's active site attacks the carbonyl carbon of 2-furoic acid, forming a tetrahedral intermediate that then releases water to create the acyl-enzyme complex. Subsequently, the alcohol (1-octanol) enters the active site and attacks the acyl-enzyme intermediate, forming a second tetrahedral intermediate which collapses to release the this compound ester and regenerate the enzyme. mdpi.com

Oxidative Esterification : An alternative route involves the direct oxidative esterification of furfural (B47365) with an alcohol in the presence of a catalyst, such as gold supported on zirconia (Au/ZrO₂). mdpi.com Mechanistic tests indicate that this pathway does not proceed via the formation of 2-furoic acid as an intermediate. Instead, it is proposed that furfural reacts with the alcohol to form a hemiacetal, which is then oxidized on the catalyst surface to yield the furoate ester. mdpi.com

Beyond its synthesis, this compound can undergo further transformations. As an electron-rich diene system (due to the furan ring), it can participate in Diels-Alder reactions with suitable dienophiles, such as maleimides. rsc.orgrsc.org This reaction provides a pathway to complex polycyclic structures from a bio-based starting material.

Reaction Kinetics and Thermodynamics in Furoate-Based Systems

The study of reaction kinetics and thermodynamics provides quantitative insight into the synthesis of this compound and related compounds.

Reaction Kinetics: The kinetics of the esterification of 2-furoic acid have been investigated under various catalytic conditions. In acid-catalyzed esterification, the reaction rate is influenced by temperature, catalyst loading, and the molar ratio of reactants. researchgate.net Studies comparing the esterification rates of 2-furoic acid and 3-furoic acid have shown significant differences, attributed to the conjugation between the furan ring and the carboxyl group in the 2-position, which affects the activation energy. acs.org

For lipase-catalyzed synthesis, kinetic models are often developed to describe the reaction progress. The synthesis of methyl 2-furoate using CAL-B lipase has been modeled based on the principles of mass action and reaction reversibility. researchgate.net Such models can account for factors like enzymatic promotion and substrate inhibition. researchgate.netresearchgate.net

| Reaction | Catalyst | Activation Energy (Ea) | Reference |

|---|---|---|---|

| 2-Furoic Acid + n-Butanol | Tungstophosphoric Acid/Zirconia | 50.9 kJ/mol | researchgate.net |

| 2-Furoic Acid + Methanol (B129727) | Sulfuric Acid | ~16,000 cal/mol (~67 kJ/mol) | acs.org |

| 2-Furoic Acid + Methanol | Candida antarctica Lipase B (CAL-B) | 84 kJ/mol | researchgate.net |

Thermodynamics: Thermodynamic analysis of the esterification reaction reveals important information about its spontaneity and energy profile. For the lipase-catalyzed synthesis of wax esters, which is analogous to this compound synthesis, thermodynamic studies have been conducted. researchgate.net The key parameters are Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).

A negative ΔG indicates a spontaneous reaction, while the sign of ΔH determines if the reaction is exothermic (negative) or endothermic (positive). Studies on the enzymatic synthesis of methyl 2-furoate have shown the reaction to be a spontaneous and endothermic process. researchgate.net

Applications of Octyl 2 Furoate in Advanced Materials Science and Engineering

Octyl 2-Furoate as a Monomer and Building Block in Polymer Chemistry

The furan (B31954) moiety in this compound serves as a reactive and adaptable building block in the synthesis of specialized polymers. chemimpex.com This allows for the creation of materials with enhanced flexibility and durability. chemimpex.com

This compound's compatibility with various polymerization techniques makes it a valuable monomer for creating specialty polymers. Its incorporation into polymer chains can impart desirable characteristics such as improved thermal stability and specific mechanical properties. The octyl ester group can act as an internal plasticizer, enhancing the flexibility of the resulting polymer. Research is ongoing to explore the full potential of this compound in developing polymers for a wide range of applications, from advanced plastics to specialty elastomers.

A significant area of interest is the use of furan-based compounds like this compound in the synthesis of bio-based polymers. These polymers offer a sustainable alternative to their petroleum-derived counterparts. researchgate.net One of the most promising is poly(ethylene furanoate) (PEF), a bio-based polyester (B1180765) positioned as a replacement for poly(ethylene terephthalate) (PET). wikipedia.orgacs.orgresearchgate.net While 2,5-furandicarboxylic acid (FDCA) is the primary monomer for PEF synthesis, the study of related furanic compounds contributes to the broader understanding and development of this class of polymers. wikipedia.orgresearchgate.netresearchgate.net Research into the conversion of biomass into furan derivatives is a key focus, with the goal of creating a more sustainable chemical industry. researchgate.netacs.org For instance, alkyl 2-furoates have been identified as by-products in the synthesis of furan dicarboxylic acid esters from marine biomass, highlighting the interconnectedness of these bio-based chemical pathways. nih.govacs.org

Synthesis of Specialty Polymers with Tailored Properties

This compound in the Development of Performance Coatings

The unique properties of this compound also lend themselves to the formulation of high-performance coatings.

Biofouling, the accumulation of marine organisms on submerged surfaces, is a significant problem for the shipping industry. conicet.gov.ar In the search for environmentally friendly alternatives to traditional biocides, researchers have investigated the use of alkyl 2-furoates, including this compound, as antifouling agents. conicet.gov.arconicet.gov.ar These compounds, which can be synthesized through green chemistry procedures, have shown promise in inhibiting the settlement of common fouling species. conicet.gov.arresearchgate.net

In one study, antifouling paints were formulated with this compound and other alkyl 2-furoates. mdpi.comresearchgate.net These paints were then tested in a marine environment. The results indicated that coatings containing alkyl 2-furoates were less fouled by macro-organisms compared to a control paint without any active compounds. mdpi.comresearchgate.net Specifically, paints with butyl 2-furoate and hexyl 2-furoate showed higher activity than the one with this compound after 45 days of immersion. mdpi.comresearchgate.net However, all furoate-containing paints effectively inhibited the settlement of species like the calcareous tubeworm Hydroides elegans and the colonial ascidian Botryllus sp. conicet.gov.ar

Below is a table summarizing the components of a rosin-based antifouling paint formulation incorporating alkyl 2-furoates:

| Component | Percentage (wt%) | Function |

| WW Rosin | 12.5% | Binder |

| Hydrogenated Rosin | 14.9% | Binder |

| Oleic Acid | 3.8% | Plasticizer |

| Polyterpene Resin | 2.3% | Plasticizer |

| Zinc Oxide | 33.2% | Pigment |

| Calcium Carbonate | 11.1% | Pigment |

| Toluene | 22.0% | Solvent |

| Alkyl 2-furoate | 1.0% | Antifouling Agent |

This table is based on a formulation described in a study by Escobar et al. mdpi.comresearchgate.net

The furan ring in this compound offers a site for chemical modification, enabling the design of reactive coatings. While direct research on this compound for this specific application is limited, studies on similar furan-containing molecules provide a basis for its potential. For example, hydroxyethyl (B10761427) cellulose (B213188) furoate has been used to create reactive thin films capable of covalently immobilizing functional molecules. researchgate.net This suggests that coatings incorporating this compound could be engineered to have reactive surfaces, allowing for the attachment of various molecules to impart specific functionalities such as biocompatibility or sensing capabilities.

Formulation and Evaluation of Novel Antifouling Marine Coatings

Derivatization of this compound for Surfactant Applications

The chemical structure of this compound, with its lipophilic octyl chain and hydrophilic furan-ester head, makes it a suitable precursor for the synthesis of novel surfactants.

Researchers have successfully synthesized a new class of anionic surfactants, known as sulfonated alkyl furoates (SAFs), through the esterification of furoic acid and fatty alcohols, followed by sulfonation. acs.orgresearchgate.net A patent describes the synthesis of sulfonated octyl furoate (SAF-8) by reacting octyl furoate with chlorosulfonic acid. google.com These bio-based furan surfactants have demonstrated promising properties, including high resistance to hard water and low critical micelle concentration (CMC), making them potential green alternatives to traditional sulfonated surfactants. acs.orgresearchgate.net The synthesis of these surfactants is considered scalable, which is a key factor for their commercial viability. acs.org

The following table details the reactants used in the synthesis of sulfonated octyl furoate:

| Reactant | Role |

| Octyl furoate | Furan-containing ester |

| Chloroform | Solvent |

| Chlorosulfonic acid | Sulfonating agent |

This information is derived from a patent describing the synthesis of sulfonated octyl furoate. google.com

Synthesis and Characterization of Bio-based Sulfonated Alkyl Furoate Surfactants

The synthesis pathway can be summarized as follows:

Esterification: The initial step is the formation of the alkyl furoate ester. Furoic acid is reacted with a fatty alcohol, such as octanol, to produce this compound. This reaction is typically catalyzed by an acid. Studies have shown that sulfuric acid is an effective catalyst for this esterification process. researchgate.netgoogle.com The reaction is performed under heat, and the water generated during the reaction is removed to drive the process to completion, resulting in the alkyl furoate product. researchgate.net

Sulfonation: The this compound intermediate is then sulfonated to introduce the hydrophilic head group, which imparts surface-active properties to the molecule. The furoate ester is dissolved in a dry solvent like chloroform, and a sulfonating agent, such as chlorosulfonic acid (CSA), is added. google.comwalshmedicalmedia.com The reaction is monitored until completion, yielding the sulfonated alkyl furoate. The final product is then typically recovered as a powder after purification. google.com

The resulting compound, sodium 5-(octyloxycarbonyl)furan-2-sulfonate (SAF-8), is characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its molecular structure. google.comacs.org This synthesis route is noted for its potential scalability and for not requiring complex catalysts or purification methods, which is often a challenge for other furan-based surfactants. acs.org

Table 1: Synthesis Overview for Sulfonated Octyl Furoate (SAF-8)

| Step | Description | Reactants | Catalyst/Agent | Key Conditions |

|---|---|---|---|---|

| 1. Esterification | Formation of the furoate ester | Furoic Acid, Octanol | Sulfuric Acid (H₂SO₄) | Heating at ~150°C with water removal. researchgate.net |

| 2. Sulfonation | Introduction of the sulfonate group | This compound, Chlorosulfonic Acid (CSA) | Chlorosulfonic Acid (CSA) | Reaction in a dry solvent (e.g., chloroform) at room temperature. google.com |

Comparative Performance Analysis of Furoate-Based Surfactants

Research into sulfonated alkyl furoates has demonstrated their potential to serve as high-performance, bio-based alternatives to traditional surfactants like the petroleum-derived Linear Alkylbenzene Sulfonate (LAS) and the bio-based Sodium Dodecyl Sulfate (SDS). walshmedicalmedia.comacs.org The performance of these novel surfactants is often evaluated based on key parameters such as their critical micelle concentration (CMC), surface tension reduction, and stability in hard water.

The Critical Micelle Concentration (CMC) is a fundamental indicator of surfactant efficiency; a lower CMC value is desirable as it signifies that less surfactant is needed to form micelles and achieve maximum surface tension reduction, which is crucial for cleaning formulations. walshmedicalmedia.comacs.org Studies show that SAFs exhibit favorable CMC values. Specifically, SAF-8, derived from this compound, has a lower CMC than the widely used SDS. acs.org As the alkyl chain length increases, SAF-12 and SAF-16 show lower CMCs than LAS, indicating their potential as effective replacements for traditional surfactants in home and personal care products. acs.org

Another significant advantage of furan-based surfactants is their exceptional performance in hard water . Hard water, which contains high concentrations of mineral ions like calcium (Ca²⁺), can cause many conventional surfactants to precipitate, reducing their effectiveness. acs.orgresearchgate.net Furan-based surfactants, however, show dramatically enhanced stability. researchgate.net Research on closely related oleo-furan-sulfonates (OFS) reveals they remain functional in Ca²⁺ concentrations up to 10,000 ppm, whereas conventional surfactants like LAS and SDS can become unstable and precipitate at concentrations as low as 10-230 ppm. researchgate.netamazonaws.com SAF-8 and SAF-12 also demonstrate excellent solubility and remain clear across various calcium concentrations. google.com This high resistance to hard water suggests that formulations with furoate-based surfactants might require fewer additives like chelating agents. researchgate.net

Table 2: Comparative Performance of Furoate-Based Surfactants vs. Conventional Surfactants

| Surfactant | Type | Critical Micelle Concentration (CMC) | Hard Water Stability (Micelle Stability in CaCl₂) |

|---|---|---|---|

| SAF-8 (from this compound) | Bio-based Furan | Lower than SDS acs.org | Excellent google.com |

| SAF-12 | Bio-based Furan | Lower than LAS acs.org | Excellent google.com |

| Oleo-Furan-Sulfonates (OFS) | Bio-based Furan | Comparable to branched LAS researchgate.net | >10,000 ppm researchgate.net |

| Linear Alkylbenzene Sulfonate (LAS) | Petroleum-based | Higher than SAF-12/16 acs.org | ~100 ppm amazonaws.com |

| Sodium Dodecyl Sulfate (SDS) | Bio-based | Higher than SAF-8 acs.org | ~33 ppm amazonaws.com |

The unique properties of sulfonated alkyl furoates, such as those derived from this compound, position them as promising candidates for creating a new generation of bio-based surfactants with superior performance characteristics. researchgate.netnih.gov

Biological and Biochemical Interactions of Octyl 2 Furoate

Metabolic Pathways and Biotransformation Studies

Hydrolysis to Furoic Acid and Subsequent Conjugation Pathways

Octyl 2-furoate is anticipated to undergo hydrolysis, breaking down into 2-furoic acid and the corresponding alcohol, octanol. inchem.org This metabolic process is a common pathway for furoate esters. inchem.org Following hydrolysis, the resulting 2-furoic acid enters further metabolic pathways. A primary detoxification route for furoic acid involves the formation of a coenzyme A (CoA) thioester. inchem.org This intermediate can then be conjugated with glycine (B1666218) and subsequently excreted in the urine. inchem.org An alternative pathway involves the condensation of the furoic acid-CoA thioester with acetyl CoA, leading to the formation of 2-furanacryloyl CoA. This compound is also conjugated with glycine and primarily eliminated through urine. inchem.org

The metabolic fate of this compound is linked to the metabolism of furfural (B47365), as furoic acid is the major metabolite of furfural. inchem.org Furfural is first oxidized to 2-furoic acid. inchem.orgeuropa.eu This acid is then either conjugated with glycine or converted to 2-furanacryloyl-CoA, which is then conjugated with glycine for excretion. europa.eu While some conversion to carbon dioxide can occur in rodents, this pathway is considered insignificant in humans at low exposure levels. europa.eu

Enzymatic Activity and Esterase-Catalyzed Hydrolysis Investigations

The hydrolysis of furoate esters like this compound is catalyzed by a class of enzymes known as carboxylesterases or esterases. inchem.org Among these, A-esterases are considered the most significant in this process. inchem.org Studies have demonstrated the rapid hydrolysis of similar esters, such as those of furfuryl alcohol, by preparations from rat liver, rat intestinal mucosa, and rat blood. inchem.org While the rate of hydrolysis of these esters was observed to be slower in human blood preparations, it was still faster than that of other esters with more sterically hindered ester bonds. inchem.org The enzymatic hydrolysis of esters is a critical step in their metabolism, converting them into their constituent acid and alcohol, which can then be further processed by the body. inchem.org

Research on the hydrolysis of various xenobiotic esters, including those used as food flavourings, has aimed to create predictive models for their metabolism. soton.ac.uk These models consider factors like steric hindrance around the ester bond, the presence of bulky groups, and the length of the alcohol and carboxylic acid chains, all of which influence the rate of enzymatic hydrolysis. soton.ac.uk

In Vitro and In Vivo Bioactivity Assessments

Larval Toxicity Bioassays (e.g., Artemia salina model) for Antifouling Activity

The brine shrimp (Artemia salina) bioassay is a common method for evaluating the larval toxicity and, by extension, the potential antifouling activity of chemical compounds. researchgate.net In studies involving alkyl 2-furoates, including this compound, exposure to these compounds affected the activity of Artemia salina nauplii at low concentrations. researchgate.net

A study investigating the antifouling properties of butyl 2-furoate, hexyl 2-furoate, and this compound demonstrated their toxic effects on Artemia salina nauplii. researchgate.net The lethal concentration required to kill 50% of the larvae (LC50) was determined for each compound. The results showed a trend where the toxicity decreased as the length of the alkyl chain increased. researchgate.net

Interactive Data Table: Larval Toxicity of Alkyl 2-Furoates on Artemia salina

| Compound | LC50 (µg/mL) |

| Butyl 2-furoate | 3.5 |

| Hexyl 2-furoate | 12.5 |

| This compound | 25.0 |

Data sourced from laboratory bioassays on Artemia salina nauplii. researchgate.net

These findings suggest that while all the tested alkyl 2-furoates show promise as antifouling agents, their potency against Artemia salina larvae varies with the alkyl chain length. researchgate.net

Studies on Ecotoxicity and Environmental Fate in Marine Environments

The potential environmental impact of antifouling agents is a significant concern. Research has focused on developing "greener" alternatives to traditional, more toxic antifouling compounds. researchgate.netconicet.gov.ar Alkyl 2-furoates, including this compound, have been investigated in this context due to their derivation from vegetal biomass and their biodegradable nature. researchgate.net Both furoate esters and their hydrolysis products, furoic acid and n-alkyl alcohols, are considered to pose no significant risk to the marine environment. researchgate.net

Field trials have been conducted to assess the effectiveness of paints formulated with alkyl 2-furoates in a marine setting. researchgate.netconicet.gov.arresearchgate.net In one such study, panels coated with paints containing butyl, hexyl, and octyl 2-furoates were submerged in Mar del Plata harbor for 45 days. researchgate.netconicet.gov.armarinebioinvasions.info All three formulations demonstrated strong antifouling activity compared to a control paint without the additives. researchgate.netconicet.gov.ar The paints with furoates significantly reduced the settlement of various fouling species. researchgate.net Specifically, they completely inhibited the settlement of the calcareous tubeworm Hydroides elegans, the colonial ascidian Botryllus sp., and the sandtube builder Polydora sp. conicet.gov.armarinebioinvasions.info

Interestingly, while all furoate-containing paints were effective, those formulated with butyl 2-furoate and hexyl 2-furoate showed greater activity against macrofouling species than the paint containing this compound after the 45-day exposure. researchgate.netmdpi.com These studies highlight the potential of alkyl 2-furoates as effective and more environmentally benign antifouling agents. researchgate.netconicet.gov.ar

Structure-Activity Relationship (SAR) Studies of Furoate Derivatives

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. sathyabama.ac.in For furoate derivatives, the furan (B31954) ring is considered a key functional group responsible for their antifouling properties. researchgate.netsathyabama.ac.in

The variation in the alkyl chain length of alkyl 2-furoates has been shown to impact their bioactivity. As observed in the Artemia salina toxicity assays, increasing the carbon chain length from butyl to octyl resulted in a decrease in larval toxicity. researchgate.net This suggests that the lipophilicity of the molecule, which is influenced by the alkyl chain, plays a role in its biological effect. sathyabama.ac.in

While the ethyl and hexyl side chains in some ester compounds have been found to be similarly effective in certain biological assays, esters with an octyl chain have demonstrated weaker activity in some contexts. google.com This indicates that there may be an optimal alkyl chain length for specific biological activities. Further research into the SAR of furoate derivatives can help in the design of more potent and selective antifouling agents. researchgate.net

Environmental and Sustainability Considerations in Octyl 2 Furoate Research

Life Cycle Assessment of Bio-based Production Routes

A comprehensive understanding of the environmental impact of producing octyl 2-furoate from renewable resources is crucial. Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental burdens associated with a product's entire life cycle. For bio-based chemicals like this compound, this includes the cultivation of biomass feedstock, conversion to furan (B31954) intermediates, and the final synthesis of the target compound.

Research into the production of alkyl furoates has highlighted the importance of the chosen synthetic pathway. One approach involves the esterification of furoic acid with fatty alcohols. acs.org Another route is the oxidative esterification of furfural (B47365). researchgate.net A critical aspect of these LCAs is the comparison with conventional, petrochemical-based alternatives. For instance, the production of sulfonated alkyl furoates has been compared to linear alkyl benzene (B151609) sulfonates, revealing the potential for a more sustainable profile for the bio-based counterparts. acs.org

The table below outlines key parameters considered in the LCA of bio-based production routes for furan derivatives.

| LCA Parameter | Description | Relevance to this compound Production |

| Feedstock | The source of raw materials. | Utilizing waste lignocellulosic biomass reduces competition with food crops and minimizes waste. mdpi.com |

| Energy Consumption | The total energy required for all process stages. | Optimizing reaction conditions and utilizing energy-efficient technologies can significantly lower the carbon footprint. |

| Greenhouse Gas Emissions | The total emissions of CO2 and other greenhouse gases. | Bio-based routes have the potential for lower net emissions compared to fossil-fuel-based processes. nih.gov |

| Water Usage | The amount of water consumed throughout the production process. | Implementing water recycling and efficient separation techniques is crucial for sustainability. |

| Waste Generation | The quantity and type of waste produced. | Valorizing byproducts and developing processes with high atom economy minimize waste. un.org |

Biodegradability and Environmental Persistence Studies of this compound and its Derivatives

The environmental fate of a chemical is a critical aspect of its sustainability profile. For this compound and its derivatives, research has focused on their biodegradability and potential for persistence in the environment. Furan compounds, in general, can be persistent and bioaccumulative, particularly chlorinated derivatives. tidjma.tntidjma.tn However, studies on specific furan-based compounds like this compound are essential to determine their individual environmental impact.

Research has shown that certain furan-based surfactants exhibit ready biodegradability and low aquatic ecotoxicity. researchgate.net This is a significant advantage over some traditional surfactants that can be toxic and persist in the environment. researchgate.net The structure of the alkyl chain in furoate esters can influence their biodegradability.